molecular formula C12H13ClN2O3 B186232 ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate CAS No. 18794-97-3

ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate

Cat. No.: B186232
CAS No.: 18794-97-3
M. Wt: 268.69 g/mol
InChI Key: JUPDBKOTJUTYAQ-UHFFFAOYSA-N
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Description

Ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate, also known as CPHH, is an organic compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound is a hydrazine derivative that has been shown to possess a range of biological activities, including anti-inflammatory, antitumor, and antiviral effects. In

Mechanism of Action

The mechanism of action of ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. In particular, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation and cancer. Additionally, this compound has been shown to inhibit the activity of viral enzymes involved in viral replication, such as neuraminidase in influenza A virus.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of inflammatory cytokines, induce apoptosis in cancer cells, and inhibit viral replication. In vivo studies have also shown that this compound can reduce inflammation and tumor growth in animal models. Additionally, this compound has been shown to have low toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate is its broad range of biological activities, which make it a promising candidate for the development of new therapeutics. Additionally, this compound has been shown to have low toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate. One area of interest is the development of new formulations of this compound that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, studies are needed to investigate the potential side effects of this compound and its long-term safety in humans.
Conclusion
In conclusion, this compound is an organic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits significant anti-inflammatory, antitumor, and antiviral effects, and has low toxicity in animal studies. Although there are limitations to its use in certain experimental settings, this compound has a range of potential applications in the development of new therapeutics. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to explore new formulations and applications.

Synthesis Methods

The synthesis of ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate can be achieved through a variety of methods, including condensation reactions between hydrazine derivatives and carboxylic acids. One of the most commonly used methods involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate in the presence of a catalyst. This reaction produces this compound as a yellow crystalline solid with a high yield.

Scientific Research Applications

Ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate has been extensively studied for its potential applications in the field of medicinal chemistry. In vitro studies have shown that this compound exhibits significant anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to possess antitumor activity by inducing apoptosis in cancer cells. Furthermore, this compound has been shown to have antiviral activity against several viruses, including herpes simplex virus and influenza A virus.

Properties

IUPAC Name

ethyl 2-[(4-chlorophenyl)diazenyl]-3-hydroxybut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3/c1-3-18-12(17)11(8(2)16)15-14-10-6-4-9(13)5-7-10/h4-7,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPDBKOTJUTYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18794-97-3
Record name 2-((4-CHLORO-PHENYL)-HYDRAZONO)-3-OXO-BUTYRIC ACID ETHYL ESTER
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